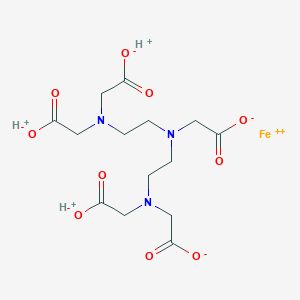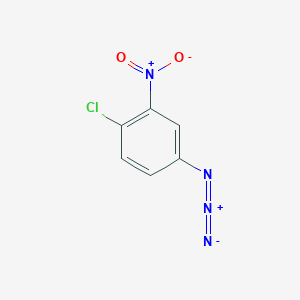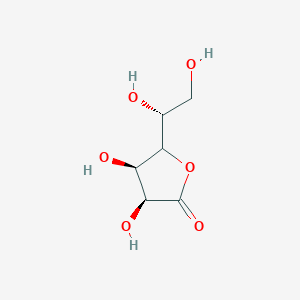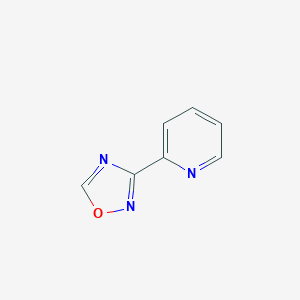![molecular formula C7H7N3 B085475 3-Metil-[1,2,4]triazolo[4,3-a]piridina CAS No. 1004-65-5](/img/structure/B85475.png)
3-Metil-[1,2,4]triazolo[4,3-a]piridina
Descripción general
Descripción
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine, also known as 3-MeTAP, is a heterocyclic compound with a fused five-member ring structure. It is a derivative of the pyridine family and is composed of nitrogen, sulfur, and carbon atoms. It is a colorless, odorless, and crystalline solid at room temperature. 3-MeTAP has been investigated for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
Los derivados de triazol, incluida la 3-Metil-[1,2,4]triazolo[4,3-a]piridina, se han estudiado ampliamente por sus propiedades antifúngicas . Estos compuestos pueden inhibir el crecimiento de varios patógenos fúngicos interfiriendo con la síntesis de ergosterol, un componente clave de las membranas celulares fúngicas. Esto los hace valiosos en el desarrollo de nuevos agentes antifúngicos, especialmente ante el aumento de la resistencia a los medicamentos.
Actividad antibacteriana
El potencial antibacteriano de los compuestos de triazol es significativo debido a su capacidad para atacar e interrumpir los procesos celulares bacterianos . Las investigaciones han demostrado que estas moléculas pueden ser efectivas contra bacterias Gram-positivas y Gram-negativas, lo cual es crucial para abordar el desafío de las cepas bacterianas multirresistentes.
Investigación anticancerígena
Los triazoles, incluida la This compound, se están explorando por sus actividades anticancerígenas . Pueden actuar sobre varias vías involucradas en la proliferación y supervivencia de las células cancerosas, lo que las convierte en candidatos prometedores para el desarrollo de nuevos fármacos anticancerígenos.
Propiedades antivirales
La versatilidad estructural de los triazoles les permite ser adaptados para aplicaciones antivirales . Se pueden diseñar para inhibir la replicación viral al atacar proteínas o enzimas específicas esenciales para el ciclo de vida viral. Esta adaptabilidad es particularmente útil en el desarrollo rápido de fármacos antivirales contra amenazas virales emergentes.
Efectos antidiabéticos
Los derivados de triazol han mostrado potencial en el tratamiento de la diabetes . Pueden modular la actividad de las enzimas involucradas en el metabolismo de la glucosa, ofreciendo un nuevo enfoque para controlar los niveles de azúcar en sangre en pacientes diabéticos.
Efectos neuroprotectores
La investigación ha indicado que los compuestos de triazol pueden poseer propiedades neuroprotectoras . Podrían desempeñar un papel en el tratamiento de enfermedades neurodegenerativas al proteger las células neuronales del daño y mejorar las funciones cognitivas.
Usos antiinflamatorios y analgésicos
Los efectos antiinflamatorios y analgésicos de los triazoles están bien documentados . Estos compuestos pueden inhibir la producción de citocinas y mediadores proinflamatorios, proporcionando alivio del dolor y la inflamación en diversas afecciones.
Mecanismo De Acción
Target of Action
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a type of triazole compound . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known to interact with their targets, leading to changes in the biological system . For instance, some triazolo pyrazine derivatives have been found to inhibit c-Met/VEGFR-2 kinases, which are involved in cancer cell proliferation .
Biochemical Pathways
It’s known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors . For example, some triazolo pyrazine derivatives have been found to inhibit the c-Met/VEGFR-2 pathway, which plays a crucial role in cancer cell proliferation .
Result of Action
Some triazolo pyrazine derivatives have shown significant inhibitory activity against cancer cell lines . For instance, one derivative exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
Análisis Bioquímico
Cellular Effects
Some triazolopyridine derivatives have shown promising antiproliferative activities against various cancer cell lines
Molecular Mechanism
Some triazolopyridine derivatives have been found to inhibit c-Met/VEGFR-2 kinases, which could suggest a potential mechanism of action for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Propiedades
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-8-9-7-4-2-3-5-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXVBWLYSGMTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290398 | |
| Record name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004-65-5 | |
| Record name | 1004-65-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8Y5P98VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-methyl-[1,2,4]triazolo[4,3-a]pyridine interact with p38 MAP kinase, and what are the potential downstream implications of this interaction?
A1: The research highlights that 3-methyl-[1,2,4]triazolo[4,3-a]pyridine acts as a potent inhibitor of p38 MAP kinase. [] It achieves this by mimicking the hydrogen-bond acceptor function of the benzimidazolone nucleus found in known p38 inhibitors. Unexpectedly, the triazole group in this compound acts as a dual hydrogen bond acceptor within the p38α active site. [] This dual interaction induces a shift in the crossover connection of the p38α structure. []
Q2: The study mentions calculated descriptors for hydrophobic and pi-pi interaction capacities. How did these descriptors contribute to understanding the potency of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine as a p38 MAP kinase inhibitor?
A2: The researchers utilized computational chemistry approaches to calculate various molecular descriptors, including those related to hydrophobic interactions and pi-pi stacking capabilities. [] These calculations provided insights into how strongly 3-methyl-[1,2,4]triazolo[4,3-a]pyridine could interact with the p38 MAP kinase active site through these non-covalent interactions. The study found a strong correlation between these calculated descriptors, particularly those describing hydrophobic and pi-pi interactions, and the experimentally determined potency of the compound. [] This suggests that optimizing these specific interactions could be a valuable strategy for designing even more potent p38 MAP kinase inhibitors based on the 3-methyl-[1,2,4]triazolo[4,3-a]pyridine scaffold.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











acetic acid](/img/structure/B85405.png)




